![molecular formula C15H21NO3 B1437531 2-[4-(4-Morpholinyl)butoxy]benzaldehyde CAS No. 82625-41-0](/img/structure/B1437531.png)

2-[4-(4-Morpholinyl)butoxy]benzaldehyde

Overview

Description

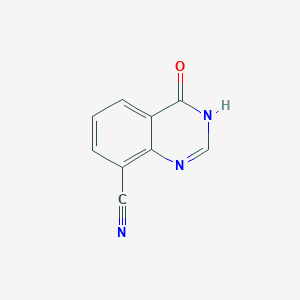

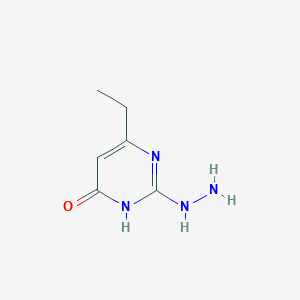

2-[4-(4-Morpholinyl)butoxy]benzaldehyde, also known as 2-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride, is a chemical compound with the molecular formula C15H21NO3 . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular weight of 2-[4-(4-Morpholinyl)butoxy]benzaldehyde is 263.33 g/mol. The InChI code for this compound is 1S/C15H21NO3.ClH/c17-13-14-5-1-2-6-15 (14)19-10-4-3-7-16-8-11-18-12-9-16;/h1-2,5-6,13H,3-4,7-12H2;1H .

Scientific Research Applications

Chemical Synthesis and Structures : This compound is involved in the synthesis of various chemical structures. For instance, Nitta, Takimoto, and Ueda (1992) explored the synthesis of 6-Aryl-1,5-dimethoxycarbonyl-2-methyl-4-morpholino-1,3-cyclohexadienes, highlighting the role of morpholine in producing new condensation products with potent calcium channel-blocking activity (H. Nitta, K. Takimoto, & I. Ueda, 1992).

Reactivity and Substituent Effects : The reactivity of 2-morpholinobutadienes in the presence of different dienophiles, including benzaldehyde, has been studied by Barluenga, Aznar, Cabal, and Valdés (1990). They found that the nature of the products formed depends significantly on the conformation of the 2-aminobutadienes (J. Barluenga, F. Aznar, M. Cabal, & C. Valdés, 1990).

Synthesis of N-benzyl-β-hydroxyphenethylamines : Moshkin and Sosnovskikh (2013) demonstrated a reaction of benzaldehydes with non-stabilized azomethine ylides to form N-benzyl-β-hydroxyphenethylamines, which are useful intermediates in organic synthesis (V. Moshkin & V. Sosnovskikh, 2013).

Heterocyclization Reactions : Palchikov (2015) studied the reactions of 2-amino-1-(4-nitrophenyl)ethanol with various electrophilic reagents to form oxazaheterocycles, demonstrating the versatility of these reactions in synthesizing complex organic compounds (V. Palchikov, 2015).

Catalysis in Organic Synthesis : Langdon, Wilde, Thai, and Gravel (2014) showed the importance of morpholinone- and piperidinone-derived triazolium salts in catalyzing chemoselective cross-benzoin reactions, including reactions with benzaldehyde derivatives (S. Langdon, M. M. D. Wilde, K. Thai, & M. Gravel, 2014).

Synthesis of Dihydropyridine Derivatives : Kurskova et al. (2021) explored the condensation of benzaldehyde with malononitrile, producing dihydropyridine derivatives, a class of compounds with significant biological activity (A. O. Kurskova et al., 2021).

Synthesis of Tetrahydroisoquinolines : Another study by Moshkin and Sosnovskikh (2013) illustrated the synthesis of tetrahydroisoquinolines via a novel acid-catalyzed rearrangement, using benzaldehydes as starting materials (V. Moshkin & V. Sosnovskikh, 2013).

Thermochromic Properties : Komissarov et al. (1991) investigated the thermochromic properties of novel sterically hindered cyclohexadienes, involving morpholine derivatives and highlighting the unique behavior of these compounds (V. N. Komissarov et al., 1991).

Formation of Organopalladium Complexes : Dutta and Bhattacharya (2013) studied the interaction of benzaldehyde thiosemicarbazones with palladium, leading to the formation of complexes with significant catalytic potential in organic synthesis (Jayita Dutta & S. Bhattacharya, 2013).

X-Ray Diffraction Studies : Zhao and Shi (2010) conducted a study using x-ray diffraction to investigate the molecular structure of a compound synthesized from the one-pot reaction of 2-naphthol, morpholine, and benzaldehyde (Min-Min Zhao & P. Shi, 2010).

Spectroscopic and Catalytic Studies : Mahalingam et al. (2006) conducted spectroscopic and catalytic studies on ruthenium(III) Schiff base complexes derived from 2-hydroxy-1-naphthaldehyde and primary amines, including benzaldehyde (V. Mahalingam, R. Karvembu, V. Chinnusamy, & K. Natarajan, 2006).

properties

IUPAC Name |

2-(4-morpholin-4-ylbutoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c17-13-14-5-1-2-6-15(14)19-10-4-3-7-16-8-11-18-12-9-16/h1-2,5-6,13H,3-4,7-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMMWSZZUKPVDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCCOC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70651083 | |

| Record name | 2-[4-(Morpholin-4-yl)butoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(4-Morpholinyl)butoxy]benzaldehyde | |

CAS RN |

82625-41-0 | |

| Record name | 2-[4-(Morpholin-4-yl)butoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-chlorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1437453.png)

![6-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1437454.png)

![2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B1437455.png)

![2-methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1437456.png)

![7-(4-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B1437457.png)

![methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1437460.png)

![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-3-[(1E)-(hydroxyimino)methyl]urea](/img/structure/B1437464.png)

![1-(3,4-dimethylphenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1437466.png)

![N-(4-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1437467.png)